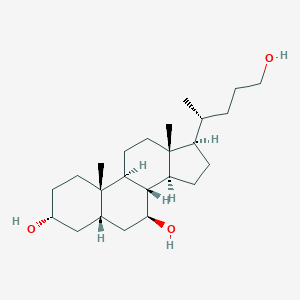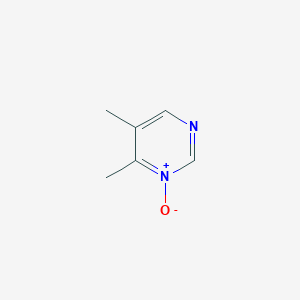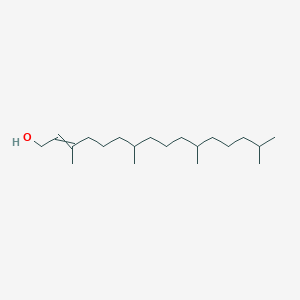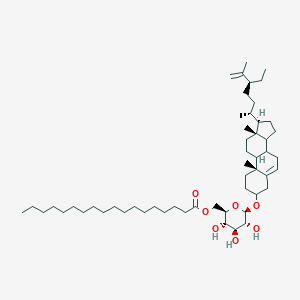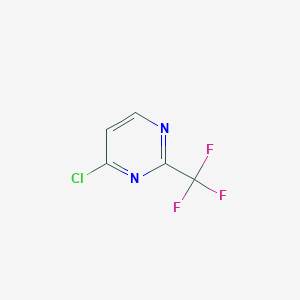
4-Chloro-2-(trifluorométhyl)pyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine and its derivatives often involves multi-step chemical reactions, including nucleophilic substitution and cyclo-condensation reactions. For instance, one study reported the regiospecific synthesis of novel series of pyrimidines via reactions of 4-alkoxyvinyl trifluoromethyl ketones with hydrazine derivatives (Zanatta et al., 2003). Another approach described the chlorination of specific uracils leading to chloro-substituted pyrimidine diones, demonstrating the versatility in synthesizing related compounds (Gudz et al., 2013).
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(trifluoromethyl)pyrimidine derivatives has been extensively studied, highlighting the planarity and bond angle variations within the pyrimidine ring. For example, crystallography studies have revealed that substituents on the pyrimidine ring, such as the trifluoromethyl group, significantly influence the overall molecular conformation and the electronic distribution across the molecule (Bunker et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving 4-Chloro-2-(trifluoromethyl)pyrimidine often result in the formation of structurally diverse compounds. Nucleophilic substitution reactions, for instance, have been utilized to synthesize multifunctional derivatives, showcasing the compound's reactivity and functional group compatibility (Bhasin et al., 2011).
Applications De Recherche Scientifique
Intermédiaires pharmaceutiques
La 4-chloro-2-(trifluorométhyl)pyrimidine est utilisée comme intermédiaire dans la synthèse de divers composés pharmaceutiques. Sa structure unique permet d'introduire le groupe trifluorométhyle dans les molécules bioactives, ce qui peut modifier considérablement leurs propriétés pharmacocinétiques .
Produits agrochimiques
Ce composé sert de précurseur à la création de produits agrochimiques. Le groupe trifluorométhyle est connu pour renforcer l'activité biologique des pesticides, les rendant plus efficaces à des concentrations plus faibles .
Science des matériaux
En science des matériaux, la this compound est utilisée pour modifier les propriétés de surface des matériaux. Cela peut conduire au développement de matériaux ayant une résistance accrue à la chaleur et à la dégradation chimique .
Recherche chimique
Les chercheurs utilisent ce composé pour étudier les réactions et les interactions chimiques, en particulier celles impliquant des halogènes et le groupe trifluorométhyle. C'est un outil précieux pour comprendre les mécanismes réactionnels et concevoir de nouvelles réactions .
Chimie analytique
En chimie analytique, il est utilisé comme étalon ou réactif dans diverses techniques analytiques pour quantifier ou détecter la présence d'autres substances .
Médecine vétérinaire
Comme pour son utilisation dans les produits pharmaceutiques pour les humains, ce composé est également utilisé dans le développement de médicaments vétérinaires. Le groupe trifluorométhyle peut améliorer l'efficacité et la stabilité des médicaments pour les animaux .
Synthèse organique
Elle sert de bloc de construction en synthèse organique, permettant aux chimistes de construire des molécules complexes pour une variété d'applications, de la chimie médicinale à la nanotechnologie .
Sciences de l'environnement
La this compound est étudiée pour son impact environnemental, en particulier la façon dont elle se décompose dans l'environnement et ses effets potentiels sur les écosystèmes .
Mécanisme D'action
Target of Action
4-Chloro-2-(trifluoromethyl)pyrimidine is a pyrimidine derivative
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrimidine derivatives are involved in a wide range of biological processes, including dna and rna synthesis, signal transduction, and cellular metabolism .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and solubility, suggest that it may have good bioavailability .
Result of Action
It’s known that pyrimidine derivatives can have various effects at the molecular and cellular levels, depending on their specific targets and modes of action .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-(trifluoromethyl)pyrimidine can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and pH . Additionally, its efficacy can be influenced by the presence of other compounds or biological factors in its environment.
Safety and Hazards
4-Chloro-2-(trifluoromethyl)pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with risks such as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
The future directions of 4-Chloro-2-(trifluoromethyl)pyrimidine and its derivatives are promising. They are used in the agrochemical and pharmaceutical industries, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of these compounds will be discovered in the future .
Propriétés
IUPAC Name |
4-chloro-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2/c6-3-1-2-10-4(11-3)5(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEGSCLVOXWLIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571086 | |
| Record name | 4-Chloro-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1514-96-1 | |
| Record name | 4-Chloro-2-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1514-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



